3,4-Diamino-5-fluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diamino-5-fluorophenol: is an organic compound with the molecular formula C6H7FN2O It is a derivative of phenol, where the hydrogen atoms at positions 3 and 4 are replaced by amino groups, and the hydrogen at position 5 is replaced by a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diamino-5-fluorophenol typically involves the reduction of 5-fluoro-2-nitroaniline. The process includes the following steps:
Nitration: 5-Fluoro-2-nitroaniline is prepared by nitration of 5-fluoroaniline.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Raw Material Preparation: Ensuring the availability of high-purity 5-fluoroaniline.
Nitration and Reduction: Conducting the nitration and reduction reactions in large reactors with controlled temperature and pressure to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Diamino-5-fluorophenol undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Iron powder in hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: 3,4-Dinitro-5-fluorophenol.
Reduction: Various amino derivatives.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4-Diamino-5-fluorophenol is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme interactions and the effects of fluorinated compounds on biological systems .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 3,4-Diamino-5-fluorophenol involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes or receptors, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3,4-Diaminophenol: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
5-Fluoro-2-nitroaniline: Precursor to 3,4-Diamino-5-fluorophenol, with different reactivity due to the nitro group.
3,4-Diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium: A compound with similar amino groups but different ring structure and properties.
Uniqueness: this compound is unique due to the presence of both amino groups and a fluorine atom on the phenol ring.
Eigenschaften
Molekularformel |
C6H7FN2O |
---|---|
Molekulargewicht |
142.13 g/mol |
IUPAC-Name |
3,4-diamino-5-fluorophenol |
InChI |
InChI=1S/C6H7FN2O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H,8-9H2 |
InChI-Schlüssel |
LTCKOXMDTWJEIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1N)N)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.